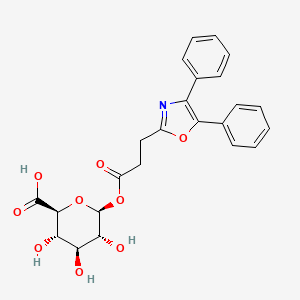

奥沙普秦葡糖醛酸酯

描述

Oxaprozin glucuronide is a metabolite of oxaprozin, a nonsteroidal anti-inflammatory drug (NSAID) used to relieve inflammation, swelling, stiffness, and joint pain associated with osteoarthritis and rheumatoid arthritis . Oxaprozin is metabolized in the liver, where it undergoes glucuronidation to form oxaprozin glucuronide . This compound is significant in pharmacokinetics and drug metabolism studies due to its role in drug excretion and potential interactions with other compounds.

科学研究应用

Oxaprozin glucuronide has several applications in scientific research:

Pharmacokinetics: Used to study the metabolism and excretion of oxaprozin in the body.

Drug Interaction Studies: Helps in understanding the interactions between oxaprozin and other drugs, especially those that undergo glucuronidation.

Toxicology: Assists in evaluating the potential toxic effects of oxaprozin and its metabolites.

Biomarker Development: Serves as a biomarker for monitoring oxaprozin therapy and compliance in patients.

作用机制

Target of Action

Oxaprozin glucuronide, a metabolite of Oxaprozin, primarily targets cyclooxygenase-1 and 2 (COX-1 and COX-2) enzymes . These enzymes play a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever .

Mode of Action

Oxaprozin glucuronide acts by reversibly inhibiting the COX-1 and COX-2 enzymes . This inhibition leads to a decrease in the formation of prostaglandin precursors , thereby reducing the symptoms of inflammation, pain, and fever .

Biochemical Pathways

The primary biochemical pathway affected by Oxaprozin glucuronide is the prostaglandin synthesis pathway . By inhibiting the COX enzymes, Oxaprozin glucuronide blocks the conversion of arachidonic acid to prostaglandin H2, the first step in prostaglandin synthesis . This results in a decrease in the levels of prostaglandins, which are involved in mediating inflammation, pain, and fever .

Pharmacokinetics

Oxaprozin is well absorbed orally, with approximately 95% bioavailability . It undergoes hepatic metabolism, with about 65% metabolized by microsomal oxidation and 35% conjugated with glucuronic acid to form Oxaprozin glucuronide . The drug is excreted in the urine (5% unchanged, 65% as metabolites) and feces (35% as metabolites) . The elimination half-life of Oxaprozin is between 41 to 55 hours , indicating its potential for once-daily dosing .

Result of Action

The inhibition of prostaglandin synthesis by Oxaprozin glucuronide leads to a reduction in the signs and symptoms of conditions like osteoarthritis and rheumatoid arthritis , including inflammation, swelling, stiffness, and joint pain . It also has analgesic and antipyretic properties, helping to alleviate moderate pain and reduce fever .

Action Environment

The action of Oxaprozin glucuronide can be influenced by various environmental factors. For instance, the presence of other drugs can affect its binding to albumin, potentially altering its free concentrations in the plasma . Additionally, increased levels of certain metal ions (such as zinc and copper), which are often seen in rheumatic conditions, can slightly increase the free concentrations of Oxaprozin .

准备方法

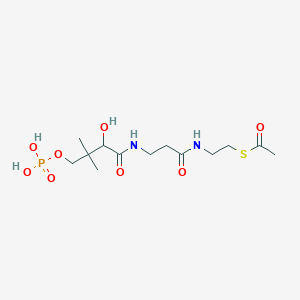

Synthetic Routes and Reaction Conditions: Oxaprozin glucuronide is typically synthesized through an enzyme-catalyzed reaction involving oxaprozin and uridine diphosphate glucuronic acid (UDPGA). The reaction is facilitated by the enzyme UDP-glucuronosyltransferase (UGT), which catalyzes the transfer of the glucuronic acid moiety to oxaprozin . The reaction conditions generally include a buffered aqueous solution at physiological pH and temperature.

Industrial Production Methods: Industrial production of oxaprozin glucuronide involves the use of recombinant UGT enzymes in bioreactors. The process includes the fermentation of genetically engineered microorganisms that express the UGT enzyme, followed by the extraction and purification of the glucuronide product . This method ensures high yield and purity of the compound, making it suitable for pharmaceutical applications.

化学反应分析

Types of Reactions: Oxaprozin glucuronide primarily undergoes hydrolysis and rearrangement reactions. Hydrolysis involves the cleavage of the glucuronide bond, resulting in the release of oxaprozin and glucuronic acid . Rearrangement reactions, such as acyl migration, can occur under physiological conditions, leading to the formation of isomeric glucuronides .

Common Reagents and Conditions:

Hydrolysis: Typically occurs in aqueous solutions at physiological pH (7.4) and temperature (37°C).

Rearrangement: Can be induced by alkaline conditions (pH 9.5) and elevated temperatures.

Major Products:

Hydrolysis: Oxaprozin and glucuronic acid.

Rearrangement: Isomeric forms of oxaprozin glucuronide.

相似化合物的比较

- Ibuprofen Glucuronide

- Naproxen Glucuronide

- Diclofenac Glucuronide

Comparison: Oxaprozin glucuronide is unique due to its long half-life and extensive protein binding, which influence its pharmacokinetics and therapeutic effects . Compared to ibuprofen and naproxen glucuronides, oxaprozin glucuronide has a longer duration of action, making it suitable for once-daily dosing . Additionally, oxaprozin’s mild uricosuric effect distinguishes it from other NSAIDs .

属性

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO9/c26-16(33-24-20(29)18(27)19(28)22(34-24)23(30)31)12-11-15-25-17(13-7-3-1-4-8-13)21(32-15)14-9-5-2-6-10-14/h1-10,18-20,22,24,27-29H,11-12H2,(H,30,31)/t18-,19-,20+,22-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZONKPOICDFFRNF-MJRVOHGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(OC(=N2)CCC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=C(OC(=N2)CCC(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80238081 | |

| Record name | Oxaprozin-1-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80238081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90283-09-3 | |

| Record name | Oxaprozin-1-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090283093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxaprozin-1-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80238081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OXAPROZIN GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8OZY73W80 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Oxaprozin Glucuronide interact with Human Serum Albumin (HSA)?

A1: The interaction begins with the formation of a reversible complex between Oxaprozin Glucuronide and HSA. [] This initial step then triggers several subsequent reactions:

- Acyl Migration: The Oxaprozin aglycone migrates from its initial position on the glucuronic acid moiety (position 1) to other positions (2, 3, and 4). []

- Hydrolysis: The glycosidic bond of Oxaprozin Glucuronide undergoes hydrolysis. []

- Covalent Binding: Oxaprozin forms a covalent bond with the HSA molecule. []

Q2: Which site on HSA is crucial for these interactions with Oxaprozin Glucuronide?

A2: Research suggests that the benzodiazepine binding site on HSA, also known as Site II, plays a critical role. [] Ligands known to bind to this site, like Oxaprozin itself, effectively inhibit the reactions of Oxaprozin Glucuronide with HSA. [] Conversely, ligands that bind to other sites on HSA don't exhibit this inhibitory effect. []

Q3: What are the major metabolites of Oxaprozin identified in animal studies?

A3: Analysis of bile and urine from both dogs and monkeys revealed a similar metabolite profile. [] The majority of the drug-related material (approximately 90%) was identified in three forms: free, ester conjugates, and ether conjugates. [] Quantitatively, ester conjugates, primarily Oxaprozin Glucuronide, were the most abundant in both fluids. [] Furthermore, two phenolic metabolites were also characterized, existing in both free and conjugated forms (ester and ether glucuronides). []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,6-Dimethyl-3-propylpyrimido[5,4-e][1,2,4]triazine-5,7-dione](/img/structure/B1231978.png)

![4-[3-(1,3-Benzodioxol-5-ylmethylamino)-7-methyl-2-imidazo[1,2-a]pyridinyl]phenol](/img/structure/B1231980.png)

![2-[(3-Fluorophenyl)methylthio]-1-(4-phenyl-1-piperazinyl)ethanone](/img/structure/B1231983.png)

![2-[[2-[(2,5-Dimethylphenyl)sulfonylamino]-1-oxoethyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B1231988.png)

![2-(1-Benzimidazolyl)acetic acid [2-[(9,10-dioxo-1-anthracenyl)amino]-2-oxoethyl] ester](/img/structure/B1231993.png)

![2-Phenylbutanoic acid [2-oxo-2-(2-phenylanilino)ethyl] ester](/img/structure/B1231996.png)

![Urea, N-(3-chlorophenyl)-N'-[3-(phenylmethoxy)-2-pyridinyl]-](/img/structure/B1231997.png)

![1-[3-[[4-(4-fluorophenyl)-1-piperazinyl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B1232001.png)